molecular formula C11H13N3O2 B3079537 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione CAS No. 1071320-81-4

6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B3079537
CAS No.: 1071320-81-4
M. Wt: 219.24 g/mol
InChI Key: PGQOPOZRKLAWGY-UHFFFAOYSA-N
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Description

6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a phthalazine core with a propylamino substituent, which contributes to its distinct chemical properties.

Scientific Research Applications

Heterocyclic Compounds in Optical and Electronic Materials

Diketopyrrolopyrroles, chemically related to 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione, have been extensively studied for their optical properties and applications in electronic devices. These compounds are known for their strong absorption and fluorescence quantum yield, making them attractive for use in high-quality pigments, field-effect transistors, solar cells, and fluorescence imaging (Grzybowski & Gryko, 2015). The ability to modulate the optical properties of such compounds through chemical modifications suggests potential research avenues for this compound in similar applications.

Energetic Materials and Propellants

High-nitrogen azine energetic compounds have been identified as promising materials in the field of propellants and explosives. These materials show significant improvements in burning rate, sensitivity, and detonation performance. Azines, a category that includes compounds structurally related to this compound, have been explored for their potential in enhancing the performance of energetic materials (Yongjin & Ba, 2019). This highlights the possible applications of this compound in the development of new propellants and explosives with optimized properties.

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

Future Directions

This involves predicting or proposing future research directions. This could be based on the current limitations of the compound, potential applications, or unanswered questions about its properties or behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Phthalic anhydride reacts with propylamine to form an intermediate.

    Step 2: The intermediate undergoes cyclization to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(Propylamino)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permangan

Properties

IUPAC Name

6-(propylamino)-2,3-dihydrophthalazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-5-12-7-3-4-8-9(6-7)11(16)14-13-10(8)15/h3-4,6,12H,2,5H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQOPOZRKLAWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC2=C(C=C1)C(=O)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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